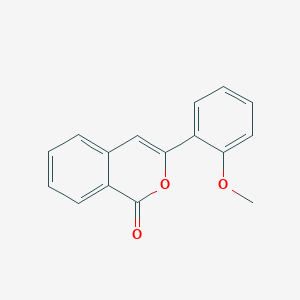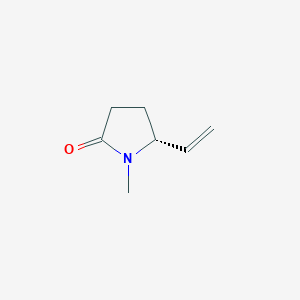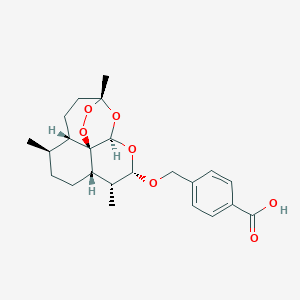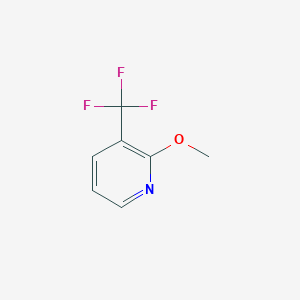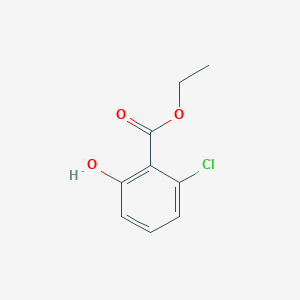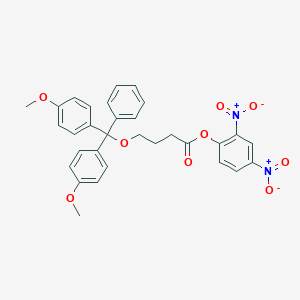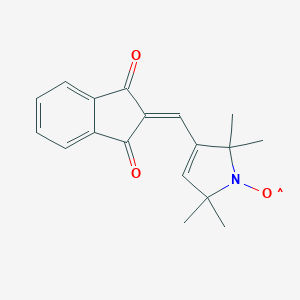
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as a stable nitroxide radical that can be used as a spin label in biological systems.
作用机制
The mechanism of action of 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione involves the interaction of the nitroxide radical with the biomolecules of interest. The radical interacts with the unpaired electrons present in the biomolecules, leading to changes in the EPR spectrum. These changes can be used to determine the structural and dynamic properties of the biomolecules.
生化和生理效应
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized by the body and does not interact with biological systems in any significant way.
实验室实验的优点和局限性
One of the primary advantages of using 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione in lab experiments is its stability. It is a stable compound that can be easily synthesized and purified. Additionally, it has a long half-life, which makes it suitable for long-term experiments.
However, there are also some limitations to using this compound. One of the primary limitations is the need for specialized equipment such as EPR spectrometers to detect the nitroxide radical. Additionally, the compound may not be suitable for all biomolecules, and its interaction with some biomolecules may be weak.
未来方向
There are several future directions for research on 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione. One area of research is the development of new spin labels that can be used in conjunction with this compound to study biomolecules. Additionally, there is scope for research on the application of this compound in the study of complex biological systems such as cell membranes and organelles. Finally, the use of this compound in drug discovery and development is also an area of potential research.
合成方法
The synthesis of 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione involves the reaction between 2-indanone and 1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl-methanol in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the final product is obtained after purification.
科学研究应用
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione has various applications in scientific research. One of the primary uses of this compound is as a spin label in biological systems. It can be used to study the structure and dynamics of biomolecules such as proteins, DNA, and RNA. The nitroxide radical present in this compound acts as a probe that can be detected using electron paramagnetic resonance (EPR) spectroscopy.
属性
CAS 编号 |
124558-37-8 |
|---|---|
产品名称 |
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione |
分子式 |
C18H18NO3 |
分子量 |
296.3 g/mol |
InChI |
InChI=1S/C18H18NO3/c1-17(2)10-11(18(3,4)19(17)22)9-14-15(20)12-7-5-6-8-13(12)16(14)21/h5-10H,1-4H3 |
InChI 键 |
UEWXYQMNUUVSGR-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C |
规范 SMILES |
CC1(C=C(C(N1[O])(C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C |
其他 CAS 编号 |
124558-37-8 |
同义词 |
2-((1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione InVSL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

